Technical Guide: 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (CAS No. 115027-06-0)
Technical Guide: 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (CAS No. 115027-06-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, a key synthetic intermediate in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and explores its applications as a versatile building block in the development of novel therapeutic agents. The information presented is intended to support researchers and scientists in their drug discovery and development endeavors.
Introduction
2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (CAS No. 115027-06-0) is a halogenated indole derivative that serves as a crucial precursor in the synthesis of a variety of biologically active molecules. The presence of a reactive chloroacetyl group at the 3-position of the 5-fluoroindole scaffold makes it a valuable intermediate for introducing diverse functionalities and constructing complex molecular architectures. Its utility is particularly noted in the synthesis of compounds targeting a range of biological pathways, highlighting its significance in the field of drug discovery.
Physicochemical Properties
A summary of the known quantitative data for 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone is presented in Table 1. This information is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 115027-06-0 | N/A |
| Molecular Formula | C₁₀H₇ClFNO | N/A |
| Molecular Weight | 211.62 g/mol | N/A |
| Appearance | White powder | [1] |
| Application | Intermediate in drug synthesis | [1] |
Table 1: Physicochemical Properties of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
Synthesis
The primary method for the synthesis of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone is the Friedel-Crafts acylation of 5-fluoroindole with chloroacetyl chloride.[2] This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry for the formation of carbon-carbon bonds to aromatic rings.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the Friedel-Crafts acylation of an indole derivative, which can be adapted for the synthesis of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone.
Materials:
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5-Fluoroindole
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Chloroacetyl chloride
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A Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), or Boron trifluoride etherate (BF₃·OEt₂))
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Anhydrous aprotic solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂), or 1,2-Dichloroethane)
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Inert gas (e.g., Nitrogen or Argon)
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Standard laboratory glassware and work-up reagents (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, organic solvents for extraction)
Procedure:
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Reaction Setup: Under an inert atmosphere, a solution of 5-fluoroindole in an anhydrous aprotic solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath (0 °C).
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Addition of Lewis Acid: The Lewis acid catalyst is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Addition of Acylating Agent: A solution of chloroacetyl chloride in the same anhydrous solvent is added dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes.
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Reaction Monitoring: The reaction is allowed to stir at 0 °C for an additional 1-2 hours and then warmed to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst-product complex.
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Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone.
Synthesis Workflow
Caption: A workflow diagram illustrating the key steps in the synthesis of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone.
Applications in Drug Development
2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone is a versatile intermediate for the synthesis of various pharmacologically active compounds. The chloroacetyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular scaffolds.
While specific drugs directly synthesized from this intermediate are not prominently disclosed in publicly available literature, its structural motifs are present in compounds with known biological activities. For instance, indole-based compounds are known to interact with various biological targets, including serotonin receptors and protein kinases. The 5-fluoro substitution can enhance metabolic stability and binding affinity.
Potential Synthetic Applications
